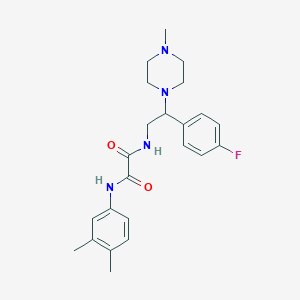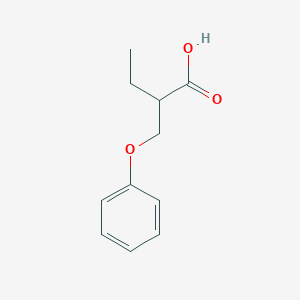
3-formyl-1H-indole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-formyl-1H-indole-4-carbonitrile is a reactant used for the preparation of indolyl alkenes from microwave-enhanced Knoevenagel condensation as antibacterial agents . It is also used for the preparation of indolecarboxamide derivatives as antitumor agents .
Synthesis Analysis
The synthesis of 1H-Indole-3-carbaldehyde derivatives, which are similar to 3-formyl-1H-indole-4-carbonitrile, involves multicomponent reactions (MCRs). These reactions are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular formula of 3-formyl-1H-indole-4-carbonitrile is C10H6N2O . Its average mass is 170.167 Da and its monoisotopic mass is 170.048019 Da .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .Aplicaciones Científicas De Investigación
Radical Perfluoroalkylation
Arylisonitriles undergo radical perfluoroalkylation, forming 2-alkylated indole-3-imines through sequential additions to the isonitrile moiety, followed by homolytic aromatic substitution. This process involves three C-C bond formations, yielding products with endocyclic imine functionality that is more reactive in subsequent chemistry. Hydrolysis of the exocyclic imine leads to 3-oxindoles exhibiting fluorescence properties (Leifert et al., 2016).
Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation
An aerobic, visible-light-promoted indole C-3 formylation reaction has been developed using Rose Bengal as a catalyst. This transition-metal-free process utilizes molecular oxygen as the terminal oxidant and TMEDA as the one-carbon source through C–N bond cleavage, compatible with various functional groups (Li et al., 2014).
Mn(OAc)3-Mediated Cyclizations
Pyrroles, indoles, and indolines with a pendant malonyl group on the nitrogen atom were effective substrates in a Mn(III)-mediated oxidative cyclization reaction, yielding 1,2-annulated products. This method provided a rapid synthesis of a tetracyclic tronocarpine subunit when indole acetonitrile was used, showcasing the versatility in constructing complex indole-based structures (Magolan & Kerr, 2006).
Ru-catalyzed Formylation and Fe-catalyzed Acylation
C3-selective formylation and acylation of free (N-H) indoles can be achieved under mild conditions through Ru- and Fe-catalyzed oxidative coupling of free (N-H) indoles with anilines. This showcases the functionalization of indoles with good yields and functional group compatibility, providing a method for modifying indole structures through selective carbon-carbon bond formation (Wu & Su, 2011).
Mecanismo De Acción
While the exact mechanism of action for 3-formyl-1H-indole-4-carbonitrile is not specified, indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Safety and Hazards
The compound has several hazard statements including H302 + H312 + H332 - H315 - H317 - H319 - H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, allergic skin reaction, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Therefore, the future directions of 3-formyl-1H-indole-4-carbonitrile could involve further exploration of its potential pharmacological applications.
Propiedades
IUPAC Name |
3-formyl-1H-indole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-4-7-2-1-3-9-10(7)8(6-13)5-12-9/h1-3,5-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKTZTWPXLKXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1H-indole-4-carbonitrile | |
CAS RN |
53269-35-5 |
Source


|
| Record name | 3-formyl-1H-indole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

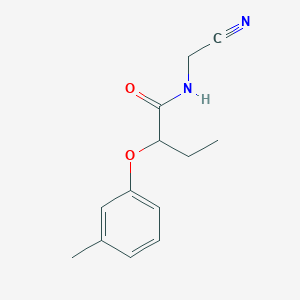
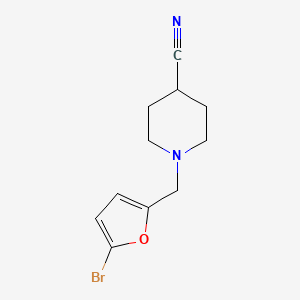
![1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2944146.png)

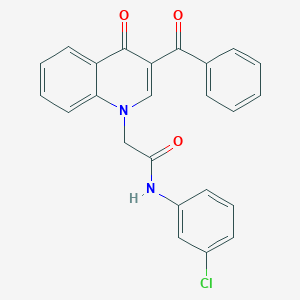
![2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2944153.png)
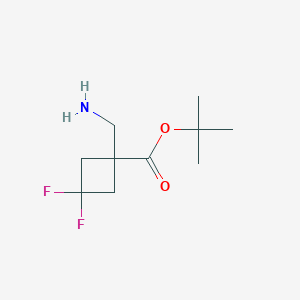

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B2944159.png)


